Ethoxysanguinarin

Übersicht

Beschreibung

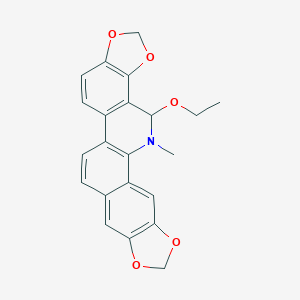

14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine is a complex organic compound belonging to the benzophenanthridine alkaloids. This compound is known for its unique structure, which includes multiple dioxolo and phenanthridine rings. It is primarily found in certain plant species and has been studied for its potential biological activities .

Wissenschaftliche Forschungsanwendungen

14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine has several scientific research applications:

Chemistry: It is used as a model compound for studying the reactivity of benzophenanthridine alkaloids.

Wirkmechanismus

Target of Action

Ethoxysanguinarine (Eth) is a benzophenanthridine alkaloid extracted from Macleaya cordata . The primary target of Eth is the AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the regulation of metabolism .

Mode of Action

Eth interacts directly with the allosteric drug and metabolite site of AMPK, stabilizing its activation . This interaction upregulates the activity of AMPK, leading to the induction of autophagy .

Biochemical Pathways

The activation of AMPK by Eth affects the mTORC1 pathway, a downstream target of AMPK . Eth decreases the phosphorylation of mTORC1 effectors (mTOR, p70S6K, and 4EBP1) in an AMPK-dependent manner . This suggests that Eth inhibits cell proliferation and induces autophagy depending on AMPK activation .

Result of Action

At low doses, Eth strongly inhibits the viability of breast cancer (BC) cell lines and induces autophagy . Autophagy is a cellular process that degrades unnecessary or dysfunctional components, allowing the orderly recycling of cellular components .

Action Environment

It’s important to note that the effects of eth can vary between different types of tumors , suggesting that the tumor microenvironment may influence its action.

Biochemische Analyse

Biochemical Properties

Ethoxysanguinarine is an inhibitor of protein phosphatase 2A (CIP2A) . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

Ethoxysanguinarine exerts profound effects on various types of cells and cellular processes. It induces cell apoptosis and inhibits colorectal cancer cells growth . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ethoxysanguinarine exerts its effects at the molecular level through various mechanisms. It directly interacts with the allosteric drug and metabolite site of AMP-activated protein kinase (AMPK) to stabilize its activation . It also influences gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethoxysanguinarine change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Ethoxysanguinarine vary with different dosages in animal models. It exhibits potent anti-breast cancer activity in nude mice and favorable pharmacokinetics in rats .

Metabolic Pathways

Ethoxysanguinarine is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .

Transport and Distribution

Ethoxysanguinarine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is known to interact with various cellular compartments and organelles .

Vorbereitungsmethoden

The synthesis of 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine involves several steps:

Synthetic Routes: The preparation typically starts with the formation of the core phenanthridine structure, followed by the introduction of the dioxolo groups. The ethoxy and methyl groups are then added through specific alkylation reactions.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form quinone derivatives, which are often more reactive.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives, which may exhibit different biological activities.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methyl positions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Major Products: The major products depend on the specific reaction conditions but can include various substituted phenanthridine derivatives.

Vergleich Mit ähnlichen Verbindungen

14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine can be compared with other benzophenanthridine alkaloids:

Similar Compounds: Compounds like 1,2-dimethoxy-12-methyl-12,13-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c]phenanthridin-13-ol and spallidamine share structural similarities

Uniqueness: The presence of the ethoxy group at the 14th position and the specific arrangement of dioxolo rings make it unique.

Biologische Aktivität

Ethoxysanguinarine (Eth) is a benzophenanthridine alkaloid derived from the plant Macleaya cordata, known for its diverse biological activities, particularly in cancer treatment. This article explores the compound's mechanisms of action, its effects on various cancer types, and its pharmacokinetics, supported by case studies and research findings.

Ethoxysanguinarine exhibits multiple mechanisms through which it exerts its biological effects:

- AMPK Activation : Eth directly activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation leads to autophagy induction, a process that can inhibit cancer cell proliferation. Studies have shown that AMPK activation is less pronounced in tumor tissues compared to normal tissues, suggesting a potential therapeutic target for Eth in cancer treatment .

- CIP2A Inhibition : Eth has been identified as an inhibitor of the cancerous inhibitor of protein phosphatase 2A (CIP2A). This inhibition leads to reduced cell viability and increased apoptosis in colorectal cancer cells, highlighting its role as a novel therapeutic agent against this malignancy .

- Induction of Apoptosis : Eth promotes apoptosis in various cancer cell lines, including breast and colorectal cancers. It sensitizes cells to chemotherapeutic agents like Docetaxel, enhancing their effectiveness .

Table 1: Summary of Biological Activities of Ethoxysanguinarine

Case Studies

- Breast Cancer Study : A study investigated the effects of Eth on breast cancer cell lines. Results indicated that Eth significantly inhibited cell viability at low doses and induced autophagy via AMPK activation. The study also demonstrated that mice treated with Eth exhibited reduced tumor growth compared to control groups .

- Colorectal Cancer Study : Another study focused on colorectal cancer, where Eth was shown to inhibit the growth of SW620 and HT29 cell lines by inducing apoptosis through the downregulation of CIP2A. Patient-derived tumor tissues confirmed the compound's efficacy in reducing tumor cell viability .

- Pharmacokinetics Study : A pharmacokinetic analysis in rats revealed that Eth administered intravenously or intragastrically showed favorable absorption and distribution profiles, supporting its potential as a therapeutic agent .

Pharmacokinetics

Ethoxysanguinarine exhibits promising pharmacokinetic properties:

- Absorption and Distribution : Studies indicate effective absorption rates when administered via different routes, with significant plasma concentrations achieved within hours post-administration.

- Metabolism and Excretion : The compound undergoes metabolic transformations that enhance its bioavailability, although detailed metabolic pathways require further exploration .

Eigenschaften

IUPAC Name |

23-ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c1-3-24-22-19-13(6-7-16-21(19)28-11-25-16)14-5-4-12-8-17-18(27-10-26-17)9-15(12)20(14)23(22)2/h4-9,22H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEXWTOTHXCQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415720 | |

| Record name | 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28342-31-6 | |

| Record name | 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the primary molecular targets of Ethoxysanguinarine and how does its interaction with these targets influence cellular processes?

A: Ethoxysanguinarine has been shown to directly interact with several key proteins involved in cellular regulation. One prominent target is CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A). By binding to CIP2A, Ethoxysanguinarine prevents CIP2A from inhibiting PP2A (Protein Phosphatase 2A) [, , ]. This activation of PP2A subsequently leads to the downregulation of the mTORC1 (mammalian Target of Rapamycin Complex 1) signaling pathway, a critical regulator of cell growth and proliferation [].

Q2: How does the structure of Ethoxysanguinarine relate to its observed biological activity?

A: While the precise structure-activity relationship (SAR) of Ethoxysanguinarine is still under investigation, studies have begun to elucidate how specific structural features contribute to its biological activity. For example, research comparing berberine and its structural analogs, including Ethoxysanguinarine, revealed that subtle differences in their structures significantly impact their effects on individual gut microbiomes [].

Q3: What are the potential applications of Ethoxysanguinarine in treating diseases?

A: Ethoxysanguinarine has shown promising anticancer activity against various cancer types in vitro and in vivo. Notably, its ability to inhibit CIP2A, activate AMPK, and suppress Hakai signaling makes it a potential therapeutic agent for cancers where these pathways are dysregulated, such as colorectal cancer [], breast cancer [, ], lung cancer [], and gastric cancer [, ].

Q4: What are the current limitations and areas requiring further research for Ethoxysanguinarine?

A4: Despite its promising biological activities, further research is needed to fully understand Ethoxysanguinarine's therapeutic potential and address existing limitations. These include:

Q5: What analytical techniques are employed to study Ethoxysanguinarine?

A5: Researchers employ various analytical methods to characterize and quantify Ethoxysanguinarine, including:

- Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to elucidate its structure and confirm its identity [, ].

- Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify Ethoxysanguinarine from complex mixtures, such as plant extracts or biological samples [].

- Molecular Docking: This computational approach helps predict the binding affinity and interactions of Ethoxysanguinarine with its target proteins, aiding in understanding its mechanism of action [, ].

- Cellular Assays: A variety of cell-based assays are used to assess Ethoxysanguinarine's biological activity, including viability assays, apoptosis assays, and migration/invasion assays [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.